molecular formula C17H18N4O2 B8678045 1-(5-Coumaranyl carbonyl)-4-(2-pyrimidinyl) piperazine CAS No. 55745-72-7

1-(5-Coumaranyl carbonyl)-4-(2-pyrimidinyl) piperazine

Cat. No.: B8678045
CAS No.: 55745-72-7
M. Wt: 310.35 g/mol
InChI Key: GQSSXRZEDCKQRZ-UHFFFAOYSA-N
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Description

1-(5-Coumaranyl carbonyl)-4-(2-pyrimidinyl) piperazine is a complex organic compound that features a benzofuran ring fused with a piperazine and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Coumaranyl carbonyl)-4-(2-pyrimidinyl) piperazine typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . The piperazine and pyrimidine moieties are then introduced through subsequent reactions, often involving nucleophilic substitution and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient use of reagents.

Chemical Reactions Analysis

Types of Reactions

1-(5-Coumaranyl carbonyl)-4-(2-pyrimidinyl) piperazine can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine and pyrimidine moieties can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, alcohols, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Coumaranyl carbonyl)-4-(2-pyrimidinyl) piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Coumaranyl carbonyl)-4-(2-pyrimidinyl) piperazine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity. The piperazine and pyrimidine moieties further enhance its binding affinity and specificity. This compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Coumaranyl carbonyl)-4-(2-pyrimidinyl) piperazine is unique due to the combination of the benzofuran, piperazine, and pyrimidine moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

55745-72-7

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

2,3-dihydro-1-benzofuran-5-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C17H18N4O2/c22-16(14-2-3-15-13(12-14)4-11-23-15)20-7-9-21(10-8-20)17-18-5-1-6-19-17/h1-3,5-6,12H,4,7-11H2

InChI Key

GQSSXRZEDCKQRZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 8.2 g of 1-(2-pyrimidinyl)-piperazine and 5g of anhydrous triethylamine in 200 ml of anhydrous tetrahydrofuran, there were added dropwise a solution of 9.1 g of 5-coumaranyl carboxylic acid chloride in 20 ml of tetrahydrofuran. After the completion of the addition, the reaction mixture was heated at 60° C for 2 hours, then the so-formed precipitate was suction-filtered off. The filtrate was evaporated under reduced pressure and the crystalline residue was washed with water then recrystallized in 70 ml of ethanol. There were obtained 12 g of 1-(5-coumaranyl carbonyl)-4-(2-pyrimidinyl) piperazine, melting (K) at 149°-150° C.
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8.2 g
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reactant
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[Compound]
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5g
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0 (± 1) mol
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0 (± 1) mol
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reactant
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9.1 g
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200 mL
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20 mL
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solvent
Reaction Step One

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